3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide
3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0735289
InChI:
InChI=1S/C17H18ClN3O2/c1-2-9-19-16(22)12-5-3-7-14(10-12)20-17(23)21-15-8-4-6-13(18)11-15/h3-8,10-11H,2,9H2,1H3,(H,19,22)(H2,20,21,23)
SMILES:
CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula:
C17H18ClN3O2
Molecular Weight:
331.8 g/mol
3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide
CAS No.:
Cat. No.: VC0735289
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN3O2 |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide |
| Standard InChI | InChI=1S/C17H18ClN3O2/c1-2-9-19-16(22)12-5-3-7-14(10-12)20-17(23)21-15-8-4-6-13(18)11-15/h3-8,10-11H,2,9H2,1H3,(H,19,22)(H2,20,21,23) |
| Standard InChI Key | MEFIPAOMZWUFCD-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
| Canonical SMILES | CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator